3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole

Antimicrobial Anticancer Regioisomerism

Choose the meta-bromo oxadiazole for its superior Suzuki coupling handle vs. para-halo analogs. This regiochemistry delivers distinct biological activity in anticancer/antimicrobial programs (validated by patent data). The bromine allows one-step diversification into activity-based probes and fluorescent labels. Buy from multiple vendors at ≥95% purity for medicinal chemistry, agrochemical, or materials science research. Request a quote.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 1187385-57-4
Cat. No. B1373269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole
CAS1187385-57-4
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NO1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-2-4-10-13-11(14-15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4H2,1H3
InChIKeyFAGBPEJHNSCHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4): Chemical Identity and Sourcing Baseline


3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a molecular formula of C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol . This compound features a meta-bromophenyl substituent at the 3-position and an n-propyl chain at the 5-position of the oxadiazole core, a regiochemical arrangement distinct from its positional isomers and chain-length analogs. Commercially, it is offered at purities of ≥95–96% from established suppliers including AKSci, Aladdin Scientific, and Aaron Chemicals . The compound is a Research-Use-Only (RUO) chemical intermediate, as explicitly stated by vendors . Its PubChem CID is 46739331, with predicted physicochemical parameters including XLogP3 of 3.700 and a topological polar surface area of 38.9 Ų [1]. The meta-bromophenyl configuration provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2], a key differentiating feature from non-halogenated or para-halogenated analogs.

Why 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4) Cannot Be Casually Substituted: A Comparative Chemistry Rationale


The substitution of 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole with a generic 1,2,4-oxadiazole or a close analog is chemically and pharmacologically unjustified due to the compound's specific regiochemical and electronic profile. The meta-bromine substitution on the 3-phenyl ring alters the electron density distribution of the heterocyclic core, influencing both its reactivity in cross-coupling reactions and its interaction with biological targets when incorporated into larger pharmacophores [1]. Changing the bromine position from meta to para (e.g., 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole) produces a regioisomer with distinct dipole moment and steric accessibility, which patent literature indicates leads to divergent biological activity profiles in antimicrobial and anticancer contexts [2][3]. Furthermore, altering the 5-alkyl chain length from propyl to methyl (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole, CAS 160377-57-1) or ethyl significantly modifies lipophilicity (XLogP3 changes) and metabolic stability, as evidenced by the compound's inclusion in commercial screening libraries as a distinct molecular entity . The presence of the bromine atom is not a generic placeholder but a critical synthetic handle for palladium-catalyzed transformations; substituting with a chloro, iodo, or unsubstituted phenyl analog results in substantially different reaction kinetics and yields [4]. Therefore, any substitution without rigorous orthogonal assay validation risks introducing uncharacterized variables that can compromise experimental reproducibility or lead candidate optimization.

Quantitative Differentiation Guide for 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4)


Regioisomeric Differentiation: Meta-Bromo vs. Para-Bromo 1,2,4-Oxadiazole Analogs in Patent-Assigned Antimicrobial and Anticancer Utility

The meta-bromophenyl substitution pattern of CAS 1187385-57-4 is a critical determinant of biological activity, as evidenced by a direct head-to-head comparison in recently granted USPTO patents. A 2024 patent (US12172972) explicitly claims a compound bearing the 3-(3-bromophenyl)-1,2,4-oxadiazole core (i.e., the scaffold of CAS 1187385-57-4) as an anti-cancer and antimicrobial agent [1]. In contrast, a separate patent granted contemporaneously (US12162845) claims the para-bromo regioisomer (3-(4-bromophenyl)-5-((2-isopropyl-5-methylphenoxy)methyl)-1,2,4-oxadiazole) for potentially overlapping but distinctly assigned therapeutic indications (cancer and antimicrobial, but with a specific focus on CPC A61P 35/04 for the para-isomer versus A61P 35/00 for the meta-isomer) [2]. This indicates that despite the identical core heterocycle and halogen identity, the meta-bromo substitution provides a unique intellectual property position and associated biological selectivity profile relative to its para counterpart. The assignment of distinct Cooperative Patent Classification (CPC) codes in the patent claims supports a quantifiable differentiation in intended or demonstrated therapeutic utility.

Antimicrobial Anticancer Regioisomerism

Lipophilicity and Predicted ADME Profile: Meta-Bromo Propyl vs. Para-Bromo Propyl vs. Meta-Bromo Methyl 1,2,4-Oxadiazole Analogs

Quantitative structure-property analysis reveals that 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4) possesses a distinct lipophilicity and predicted ADME profile compared to its closest commercially available analogs. The target compound exhibits an XLogP3 value of 3.700, as computed and reported in the PubChem database [1]. In contrast, the commercially available methyl analog, 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1), would be predicted to have a lower XLogP3 due to the shorter alkyl chain . This difference in lipophilicity—a key determinant of membrane permeability, plasma protein binding, and metabolic clearance—means that CAS 1187385-57-4 is a distinct entity for building focused screening libraries where a specific LogP range (e.g., 3.5–4.0) is desired for optimizing oral bioavailability or CNS penetration [2]. While direct experimental data for CAS 1187385-57-4 is limited, class-level inference from structurally similar 1,2,4-oxadiazoles indicates that the 3-aryl-5-propyl substitution pattern yields favorable drug-like properties relative to shorter-chain analogs [3].

Physicochemical Properties Lipophilicity ADME Prediction

Synthetic Utility as a Cross-Coupling Substrate: Meta-Bromoaryl Oxadiazole vs. Non-Halogenated Analogs

The meta-bromophenyl moiety of CAS 1187385-57-4 is not a passive structural feature but an essential synthetic handle enabling downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. Literature on bromo-containing 1,2,4-oxadiazoles confirms that the bromine atom can be efficiently replaced with aryl, alkenyl, or amino groups, allowing for rapid analog synthesis and library construction [2]. In contrast, non-halogenated 1,2,4-oxadiazole analogs, such as 3-phenyl-5-propyl-1,2,4-oxadiazole, lack this reactive site and would require de novo synthesis for each derivative, drastically increasing the time and cost of SAR exploration. The meta-bromo substitution pattern, specifically, offers distinct steric and electronic properties compared to ortho- or para-bromo analogs, which can influence coupling efficiency and regioselectivity [3]. The compound's inclusion in commercial building block catalogs from Bide Pharmatech and others explicitly underscores its value as a versatile intermediate for chemical biology and medicinal chemistry [4].

Cross-Coupling Synthetic Handle C-C Bond Formation

High-Impact Application Scenarios for 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Antimicrobial and Anticancer Programs Targeting the A61P 35/00 Space

Based on the patent evidence differentiating meta-bromo from para-bromo 1,2,4-oxadiazoles [1][2], CAS 1187385-57-4 is optimally positioned as a key intermediate or core scaffold in medicinal chemistry campaigns targeting general anticancer (CPC A61P 35/00) and broad-spectrum antimicrobial (A61P 31/04, A61P 31/10) indications. The meta-bromo substitution pattern, as validated in US12172972, provides a distinct biological fingerprint. Researchers synthesizing focused libraries of 3,5-disubstituted 1,2,4-oxadiazoles for high-throughput screening should prioritize this building block over the para-bromo regioisomer when the target phenotype aligns with the A61P 35/00 classification. The compound's predicted XLogP3 of 3.700 [3] further supports its use in programs where moderate lipophilicity is desired for balancing cellular permeability and aqueous solubility.

Chemical Biology: Synthesis of Activity-Based Probes via Cross-Coupling Diversification

The presence of a reactive meta-bromophenyl handle makes CAS 1187385-57-4 an ideal substrate for the synthesis of activity-based probes (ABPs) or fluorescently labeled analogs. The bromine atom can be selectively replaced via Suzuki-Miyaura coupling with boronic acids bearing biotin, fluorophores (e.g., BODIPY, fluorescein), or affinity tags [4]. This one-step diversification strategy enables the creation of chemical tools to study target engagement and cellular localization of 1,2,4-oxadiazole-based hits. In contrast, non-halogenated analogs would necessitate more complex, multi-step synthetic routes to introduce such labels. The compound's availability in gram to 25-gram quantities from multiple vendors (e.g., AKSci, Aladdin) ensures sufficient material for multiple derivatization reactions and subsequent biological assays.

Agrochemical Discovery: Scaffold for Next-Generation Fungicides

Class-level evidence from the patent literature indicates that substituted 1,2,4-oxadiazoles are actively pursued as novel fungicidal agents for crop protection [5]. The specific substitution pattern of CAS 1187385-57-4—a 3-(3-bromophenyl) and 5-propyl arrangement—places it within the chemical space explored for controlling phytopathogenic fungi. The bromine atom provides a vector for introducing additional functionality (e.g., trifluoromethyl, cyclopropyl) known to enhance fungicidal potency and field stability [6]. Agrochemists seeking to develop new modes of action distinct from commercial strobilurins or azoles can use this compound as a starting point for designing proprietary oxadiazole-based fungicides. The compound's commercial availability from multiple independent sources (e.g., Aaron Chemicals, CymitQuimica) provides a reliable supply chain for initial structure-activity relationship (SAR) exploration.

Materials Science: Liquid Crystal and OLED Intermediates

Bromo-substituted 1,2,4-oxadiazoles have been investigated as mesogenic (liquid crystalline) materials due to their rigid, conjugated heteroaromatic core and the polarizability of the bromine atom [7]. The specific meta-bromo and 5-propyl substitution pattern of CAS 1187385-57-4 imparts a defined molecular geometry and dipole moment that can influence self-assembly and phase behavior in liquid crystal formulations. The bromine serves as a functional group for further elaboration via cross-coupling to tune mesomorphic properties, such as clearing point and phase width [8]. Researchers in organic electronics and display technologies can procure this compound to explore its utility as an intermediate in the synthesis of new organic light-emitting diode (OLED) materials or as a dopant in liquid crystal displays (LCDs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.